molecular formula C8H12BNO3 B1395971 (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid CAS No. 1088496-42-7

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

Cat. No.: B1395971
CAS No.: 1088496-42-7
M. Wt: 181 g/mol
InChI Key: HQNCOBIVRYULKH-UHFFFAOYSA-N
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Description

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C8H12BNO3 .

Mechanism of Action

Target of Action

The primary target of the compound (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the palladium catalyst used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The this compound interacts with its targets through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new Pd-C bond .

Biochemical Pathways

The this compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is widely applied in organic synthesis, and its success is attributed to the mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the preparation of therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, in which this compound is used, is known for its tolerance to a variety of functional groups and its mild reaction conditions . Therefore, the efficacy and stability of the compound can be influenced by factors such as temperature, solvent, and the presence of other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromopyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives and boronic acid esters .

Scientific Research Applications

Chemistry: In chemistry, (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of enzyme inhibitors and receptor antagonists .

Industry: Industrially, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it useful in creating durable and high-performance materials .

Comparison with Similar Compounds

Uniqueness: The presence of the hydroxypropan-2-yl group in (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid provides unique reactivity and stability, making it particularly useful in specific synthetic and industrial applications. Its ability to form stable bonds with a variety of organic molecules sets it apart from other boronic acid derivatives .

Properties

IUPAC Name

[6-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-8(2,11)7-4-3-6(5-10-7)9(12)13/h3-5,11-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCOBIVRYULKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(C)(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717197
Record name [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088496-42-7
Record name [6-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(5-bromopyridin-2-yl)propan-2-ol (70 mg, 0.3 mmol), 4,4,5,5,4′,4′,5′,5′-octamethyl-[2,2′]bi[[1,3,2]dioxaborolanyl] (90.0 mg, 0.36 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (10 mg, 0.01 mmol), and potassium acetate (100 mg, 1 mmol) in 1,4-dioxane (5 mL) was heated at 120° C. overnight. The reaction was complete by LC/MS, was concentrated in vacuo to give crude [6-(1-hydroxy-1-methylethyl)pyridin-3-yl]boronic acid. LCMS calculated for C8H13BNO3 (M+H)+: m/z=182.1; found: 182.1.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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